molecular formula C22H30N4O2 B6584138 N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251703-08-8

N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B6584138
CAS RN: 1251703-08-8
M. Wt: 382.5 g/mol
InChI Key: BDNHOVJONPKCCJ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide (NMB-4MPP) is a novel small molecule that has recently been developed and studied for its potential applications in scientific research. NMB-4MPP is an analog of the widely used N-methyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide (NM-4MPP) and has been found to have similar properties, with some advantages over its predecessor.

Scientific Research Applications

N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has been found to be a useful tool in scientific research due to its ability to modulate the activity of certain enzymes, receptors, and ion channels. It has been used in studies of the role of G-protein coupled receptors in signal transduction, as well as in studies of the role of ion channels in cell excitability and synaptic transmission. It has also been used to study the effects of certain drugs on the central nervous system.

Mechanism of Action

N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide acts as an agonist at certain G-protein coupled receptors, ion channels, and enzymes, and as an antagonist at others. It binds to these receptors and channels and modulates their activity, thereby affecting the signal transduction pathways they are involved in. It also binds to certain enzymes and modulates their activity, which can result in changes in cell metabolism.
Biochemical and Physiological Effects
N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain G-protein coupled receptors, ion channels, and enzymes, which can result in changes in signal transduction pathways and cell metabolism. It has also been found to affect the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low risk of inducing side effects. However, it is not as widely available as other compounds, and its effects may vary depending on the experimental conditions.

Future Directions

The potential applications of N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide are still being explored. Future research could focus on elucidating the exact mechanisms of action of N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide and its effects on various cell types and systems. Additionally, further research could explore the potential therapeutic applications of N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, such as its use in the treatment of neurological disorders or as a tool for drug development. Finally, further research could focus on the development of more efficient synthesis methods for N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, as well as the development of novel analogs of N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide with improved properties.

Synthesis Methods

N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is synthesized from the reaction of 4-methylpiperidine-1-ylmethyl benzamide and N-methyl-3-methylbutyl amine. First, the benzamide is heated to reflux in a mixture of anhydrous ethanol and acetic acid. The reaction is then cooled and the amine is added to the reaction mixture. The reaction is then heated to reflux again and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.

properties

IUPAC Name

N-(3-methylbutyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-16(2)8-11-24-21(27)18-4-6-19(7-5-18)28-22-20(23-12-13-25-22)26-14-9-17(3)10-15-26/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNHOVJONPKCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

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